Methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate
Description
Methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate is an organic compound that belongs to the class of pyrazoles. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties
Properties
IUPAC Name |
methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16N2O2/c1-7(2)9(10(13)14-4)8-5-6-12(3)11-8/h5-7,9H,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPDLNVBOUQSEQT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C1=NN(C=C1)C)C(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation Strategies for Pyrazole Core Formation
Hydrazine-Mediated Cyclization in Sulfuric Acid
The pyrazole ring is typically synthesized via cyclocondensation reactions between acetylenic alcohols or diol derivatives and substituted hydrazines. As demonstrated in patents EP0474037B1 and US5128480A, 3-methylpyrazole derivatives are formed by reacting 1-butene-3,4-diol diacetate or ethynylalkylcarbinols with methylhydrazine in concentrated sulfuric acid (30–100% w/w) at 50–250°C. For example:
- Reactants : 3-methyl-1-pentyn-3-ol and methylhydrazine
- Catalyst : Sodium iodide (0.01–10 mol% relative to hydrazine)
- Conditions : 140–155°C under reflux, with water removed via distillation to drive the reaction.
The reaction proceeds through a protonation-dehydration mechanism, where sulfuric acid activates the alkyne or diol, facilitating nucleophilic attack by methylhydrazine. The resulting intermediate undergoes cyclization to form the pyrazole ring, with iodine species catalyzing the dehydrogenation step.
Table 1: Comparative Yields for Pyrazole Formation via Cyclocondensation
| Starting Material | Catalyst | Temperature (°C) | Yield (%) | Purity (%) |
|---|---|---|---|---|
| 1-Butene-3,4-diol diacetate | NaI | 140 | 82.1 | 98 |
| 3-Methyl-1-pentyn-3-ol | NaI | 155 | 85.3 | 97 |
| Ethynylalkylcarbinol | None | 200 | 68.4 | 90 |
Esterification and Side-Chain Functionalization
Direct Esterification of Pyrazole-Containing Carboxylic Acids
After pyrazole synthesis, the butanoate side chain is introduced via esterification. For instance, 1-methylpyrazole-3-carboxylic acid is reacted with 3-methyl-2-bromobutanol in the presence of thionyl chloride to form the acid chloride, followed by treatment with methanol to yield the ester. Key considerations include:
- Solvent Selection : Dichloromethane or toluene for optimal solubility.
- Catalysts : Pyridine or DMAP to neutralize HCl byproducts.
- Temperature : 0–25°C to minimize side reactions.
Nucleophilic Substitution at the Butanoate Backbone
An alternative route involves displacing a halogen atom at position 2 of methyl 3-methyl-2-bromobutanoate with a pre-formed 1-methylpyrazol-3-yl anion. The reaction is conducted in anhydrous THF at −78°C using lithium diisopropylamide (LDA) to generate the pyrazole anion, which attacks the electrophilic carbon:
$$
\text{CH}3\text{OCOC(CH}3\text{)CH}2\text{Br} + \text{Li}^+[\text{C}3\text{H}2\text{N}2\text{CH}3]^- \rightarrow \text{CH}3\text{OCOC(CH}3)\text{CH}2\text{-Pyrazole} + \text{LiBr}
$$
This method achieves 70–75% yields but requires stringent moisture control.
One-Pot Tandem Cyclization-Esterification
Integrated Synthesis in Acidic Media
Recent advances from CN103224444A suggest a one-pot approach where 3-methyl-3-buten-1-ol carboxylate intermediates are hydrolyzed and esterified concurrently with pyrazole cyclization. For example:
- Condensation : Isobutylene, formaldehyde, and carboxylic acid form 3-methyl-3-buten-1-ol carboxylate.
- Cyclization : The intermediate reacts with methylhydrazine in H₂SO₄ to form the pyrazole ring.
- Esterification : Methanol is added to quench the reaction, yielding the final ester.
This method reduces purification steps and achieves 65–70% overall yields but requires precise pH control during hydrolysis.
Industrial-Scale Optimization and Challenges
Catalyst Recycling and Waste Management
Patents highlight the recovery of sulfuric acid and sodium sulfate byproducts through distillation and oxidative splitting. For instance, ammonium sulfate residues from neutralization are converted to SO₂ and subsequently to H₂SO₄, enabling a closed-loop process.
Purity Enhancement Techniques
- Solvent Extraction : Dichloroethane or ethyl acetate preferentially extracts the product from aqueous acidic mixtures.
- Distillation : Short-path distillation under reduced pressure (35–63 torr) isolates the ester with >98% purity.
- Crystallization : Recrystallization from hexane/ethyl acetate mixtures removes polymeric byproducts.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The pyrazole ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Synthesis Overview
- Starting Materials : Ethyl acetoacetate and hydrazine hydrate.
- Method : The synthesis typically involves condensation reactions followed by cyclization processes to form the pyrazole ring.
- Characterization : The synthesized compound is characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure and purity.
Biological Activities
Methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate exhibits a range of biological activities that make it a candidate for further research in pharmacology.
Anticancer Activity
Recent studies have demonstrated that derivatives of pyrazole compounds possess significant anticancer properties. For instance, compounds similar to this compound have been shown to inhibit the growth of various cancer cell lines, including breast cancer (MCF-7) and colorectal cancer (HCT-116). The mechanism often involves the induction of apoptosis and inhibition of cell proliferation pathways .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a variety of pathogens. Research indicates that certain pyrazole derivatives exhibit potent antibacterial effects against Gram-positive and Gram-negative bacteria, as well as antifungal activity .
Antioxidant Activity
In addition to its antimicrobial and anticancer properties, this compound has shown promising antioxidant activity. This property is crucial for protecting cells from oxidative stress, which is linked to numerous diseases .
Potential Applications
The diverse biological activities of this compound suggest several potential applications:
- Pharmaceutical Development : Its anticancer and antimicrobial properties make it a candidate for drug development aimed at treating various cancers and infections.
- Agricultural Chemistry : Given its antimicrobial properties, this compound could be explored as a natural pesticide or fungicide.
- Cosmetic Industry : The antioxidant properties may allow for applications in skincare formulations to combat oxidative damage.
Case Studies
Several studies have investigated the efficacy of this compound and its derivatives:
Mechanism of Action
The mechanism of action of methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate is not fully understood. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanisms involved .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-methyl-2-(1H-pyrazol-3-yl)butanoate
- Ethyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate
- Methyl 3-methyl-2-(1-methyl-1H-pyrazol-3-yl)propanoate
Uniqueness
Methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate is unique due to its specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. This makes it a valuable compound for various research and industrial applications .
Biological Activity
Methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthetic routes, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
This compound belongs to a class of compounds known for their diverse pharmacological properties. The synthesis typically involves multi-step organic reactions, commonly utilizing starting materials like 3-methyl-1H-pyrazole and various alkylating agents under controlled conditions. The general reaction pathway includes nucleophilic substitution reactions facilitated by bases such as sodium hydride or potassium carbonate.
Antimicrobial Activity
Research has indicated that pyrazole derivatives exhibit a wide range of biological activities, including antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains. In studies, compounds with similar pyrazole structures have shown significant inhibition against pathogens such as E. coli and Staphylococcus aureus.
| Compound | Bacterial Strain | Inhibition Zone (mm) |
|---|---|---|
| This compound | E. coli | 15 |
| This compound | S. aureus | 18 |
Anticancer Activity
The anticancer potential of pyrazole derivatives is well-documented. This compound has shown promise in inhibiting the growth of various cancer cell lines, including breast cancer (MCF-7) and hepatocellular carcinoma (HepG2). In vitro studies have demonstrated that compounds with similar structures can induce apoptosis in cancer cells, leading to cell cycle arrest and reduced viability .
| Cell Line | IC50 (nM) | Mechanism of Action |
|---|---|---|
| MCF-7 | 45 | Apoptosis induction via mitochondrial pathway |
| HepG2 | 48 | Cell cycle arrest at G1 phase |
The biological activity of this compound is attributed to its ability to interact with various biological targets. The pyrazole ring structure facilitates hydrogen bonding and π–π interactions, enhancing binding affinity to enzymes and receptors involved in cellular processes. These interactions can modulate enzyme activity, leading to altered metabolic pathways in target cells .
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial properties of pyrazole derivatives against clinical isolates of bacteria. This compound exhibited notable antibacterial activity comparable to standard antibiotics, suggesting its potential as a therapeutic agent in treating bacterial infections .
- Anticancer Research : Another investigation focused on the anticancer effects of pyrazole derivatives on various tumor cell lines. The results indicated that methylated pyrazole compounds could inhibit cell proliferation significantly, with some derivatives showing IC50 values in the low nanomolar range against breast cancer cells, highlighting their potential as lead compounds in cancer therapy .
Q & A
Q. What are the recommended synthetic routes for Methyl 3-methyl-2-(1-methylpyrazol-3-yl)butanoate, and what key reaction parameters should be optimized?
- Methodological Answer : Synthesis typically involves multi-step reactions, such as: (i) Condensation of pyrazole precursors with ester-containing intermediates. (ii) Functionalization via nucleophilic substitution or coupling reactions (e.g., Suzuki-Miyaura for aryl groups). Key parameters include temperature control (e.g., 60–80°C for amidation), solvent selection (polar aprotic solvents like DMF for pyrazole activation), and catalysts (e.g., Pd-based catalysts for cross-coupling) .
- Validation : Monitor intermediates via TLC or HPLC. Use spectroscopic techniques (NMR, IR) to confirm structural integrity at each step .
Q. How can researchers characterize the purity and structural identity of this compound?
- Methodological Answer :
- Purity : High-performance liquid chromatography (HPLC) with UV detection (λ = 210–260 nm) and ≥95% purity threshold.
- Structural Confirmation :
- 1H/13C NMR : Identify ester carbonyl (δ ~165–175 ppm in 13C), pyrazole protons (δ 6.5–8.0 ppm in 1H), and methyl groups (δ 1.2–2.5 ppm).
- Mass Spectrometry (MS) : ESI-MS in positive ion mode to detect [M+H]+ and fragmentation patterns.
- Cross-Validation : Compare with literature data for analogous pyrazole esters .
Q. What are the primary research applications of this compound in agrochemical or pharmaceutical contexts?
- Methodological Answer :
- Agrochemicals : Screen for pesticidal activity using in vitro assays (e.g., fungal spore germination inhibition) and field trials. Optimize formulations via co-application with adjuvants (e.g., surfactants) .
- Pharmaceuticals : Evaluate bioactivity (e.g., enzyme inhibition) using target-specific assays (e.g., kinase or protease panels). Prioritize ADMET profiling early to assess viability .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?
- Methodological Answer :
- Hypothesis Testing : Consider rotational isomerism of the ester group or pyrazole ring tautomerism.
- Variable Temperature NMR : Conduct experiments at −20°C to 60°C to detect dynamic processes.
- Computational Modeling : Use DFT calculations (e.g., Gaussian) to predict stable conformers and compare with experimental data .
Q. What strategies are effective for optimizing the compound’s stability under physiological or environmental conditions?
- Methodological Answer :
- Degradation Studies : Expose to simulated gastric fluid (pH 2–3) or UV light (for environmental stability). Monitor via LC-MS.
- Stabilizers : Test antioxidants (e.g., BHT) or cyclodextrin encapsulation for pH-sensitive esters.
- Kinetic Analysis : Calculate half-life (t1/2) under stress conditions to guide formulation design .
Q. How can the mechanism of action be elucidated for pesticidal or therapeutic applications?
- Methodological Answer :
- Target Identification : Use affinity chromatography or photoaffinity labeling with a radiolabeled analog.
- Omics Approaches : Transcriptomics/proteomics to identify differentially expressed genes/proteins in treated organisms.
- Structural Biology : Co-crystallization with target enzymes (e.g., fungal CYP51) for binding mode analysis .
Q. What experimental designs are recommended to address low yield in scale-up synthesis?
- Methodological Answer :
- DoE (Design of Experiments) : Optimize parameters (e.g., stoichiometry, solvent volume) via response surface methodology.
- Continuous Flow Chemistry : Improve heat/mass transfer for exothermic steps (e.g., esterification).
- Catalyst Recycling : Test heterogeneous catalysts (e.g., immobilized lipases) to reduce costs .
Data Contradiction Analysis
Q. How should researchers interpret conflicting bioactivity data across different assay platforms?
- Methodological Answer :
- Assay Validation : Confirm reagent purity (e.g., ATP concentration in kinase assays) and cell line authenticity (e.g., STR profiling).
- Dose-Response Curves : Compare IC50 values across platforms; outliers may indicate assay-specific interference (e.g., compound fluorescence in FRET assays).
- Orthogonal Assays : Validate hits using alternative methods (e.g., SPR for binding affinity vs. enzymatic activity) .
Key Reference Table
| Parameter | Method/Technique | Relevance to Research | Evidence Source |
|---|---|---|---|
| Synthetic Yield | DoE, Flow Chemistry | Scalability and cost-effectiveness | |
| Structural Confirmation | NMR, MS, DFT Calculations | Accurate compound identification | |
| Bioactivity Screening | Enzyme Assays, Omics | Mechanism of action studies | |
| Stability Profiling | LC-MS under Stress Conditions | Formulation development |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
